Ganodermatriol(P)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-cancer properties:

Studies suggest Ganodermatriol(P) may possess anti-cancer properties. In vitro (laboratory) studies have shown it to induce cell death in various cancer cell lines, including those of the liver, breast, and colon. [, ] However, further research is needed to understand its mechanisms of action and potential effectiveness in vivo (living organisms).

Anti-inflammatory effects:

Research suggests Ganodermatriol(P) may exhibit anti-inflammatory properties. Studies have shown it to suppress the production of inflammatory mediators in immune cells, potentially offering benefits in conditions like inflammatory bowel disease and arthritis. [, ] However, more research is necessary to confirm its therapeutic potential in these areas.

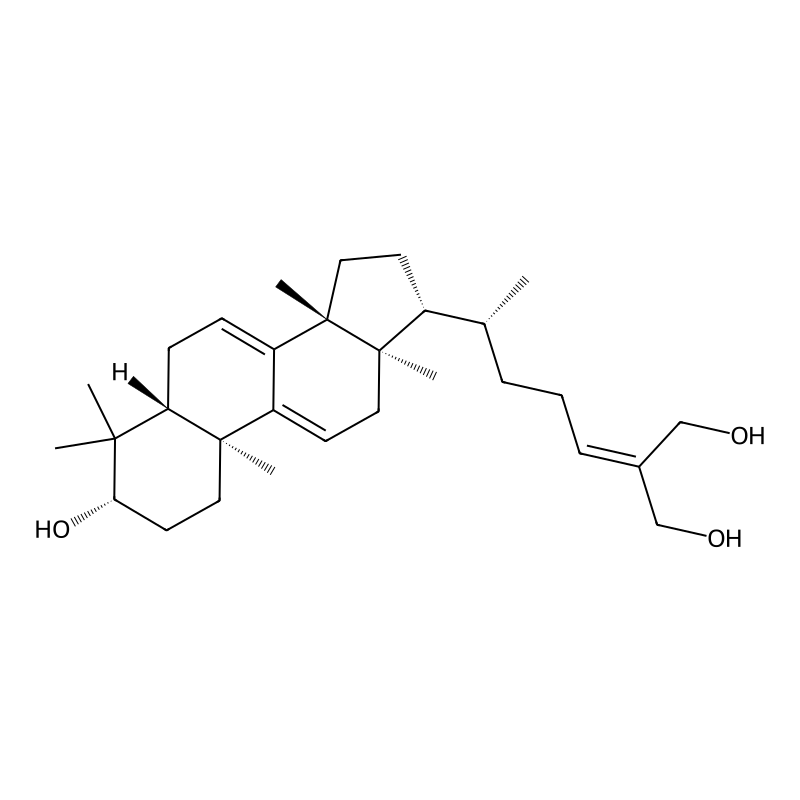

Ganodermatriol is a triterpenoid compound derived from the genus Ganoderma, particularly Ganoderma lucidum. This compound is characterized by its lanostane structure, which is common among triterpenoids found in this genus. Triterpenoids from Ganoderma are known for their complex chemical structures and diverse biological activities. Ganodermatriol contains multiple hydroxyl groups, contributing to its unique properties and potential therapeutic applications.

- Information on the safety profile of Ganodermatriol(P) is limited.

- Ganoderma lucidum mushroom consumption is generally considered safe, but some people might experience mild gastrointestinal side effects.

- More data is needed to determine the specific toxicity or hazards associated with isolated Ganodermatriol(P).

Ganodermatriol exhibits a range of biological activities, including:

- Anti-inflammatory effects: It has been shown to inhibit inflammatory pathways by modulating the expression of pro-inflammatory cytokines.

- Antitumor properties: Studies suggest that Ganodermatriol may inhibit the proliferation of cancer cells and induce apoptosis.

- Androgen receptor modulation: It has demonstrated potential as an anti-androgenic agent, showing significant binding affinity to androgen receptors, which could have implications for prostate cancer treatment .

The synthesis of Ganodermatriol can occur through biosynthetic pathways in Ganoderma species, primarily via the mevalonate pathway. This pathway begins with acetyl-CoA and leads to the formation of isoprenoid precursors that eventually give rise to triterpenoids. Laboratory synthesis may also be achieved through chemical modification of simpler triterpenoid precursors or via total synthesis techniques that involve multiple steps of functional group transformations .

Ganodermatriol has several applications in:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential therapeutic agent for various diseases.

- Nutraceuticals: As a bioactive compound, it is used in dietary supplements aimed at enhancing health and wellness.

- Cosmetics: Its antioxidant properties make it a candidate for formulations targeting skin health and anti-aging effects .

Interaction studies have highlighted Ganodermatriol's ability to bind effectively with proteins involved in inflammatory responses and cancer progression. Notably, it shows strong binding affinity to the Keap1 protein, which plays a crucial role in cellular defense mechanisms against oxidative stress. This interaction may enhance its bioactivity by activating nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant genes .

Several compounds share structural similarities with Ganodermatriol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ganoderiol A | Triterpenoid | Contains fewer hydroxyl groups; less polar |

| Ganodermanontriol | Triterpenoid | Exhibits higher anti-androgenic activity |

| Lucidumol B | Triterpenoid | Has distinct acyl groups; different biological activity |

| Ganoderic acid beta | Triterpenoid | Known for strong anti-HIV properties |

Uniqueness of Ganodermatriol:

- The presence of multiple hydroxyl groups enhances its solubility and potential bioactivity compared to similar compounds.

- Its specific interaction with androgen receptors sets it apart from other triterpenoids like Ganodermanontriol, which may have different mechanisms of action.

Traditional extraction methods for Ganodermatriol P primarily encompass conventional solvent-based approaches that have been utilized for decades in the isolation of bioactive compounds from Ganoderma species. These methods form the foundation for compound extraction and continue to serve as reference standards for comparison with modern techniques [1] [2].

Hot Water Extraction

Hot water extraction represents the most fundamental and widely employed traditional method for extracting polysaccharides and water-soluble compounds from Ganoderma lucidum fruiting bodies [2] [3]. The process typically involves extraction at temperatures ranging from 80 to 100 degrees Celsius for durations of 2 to 6 hours [1] [4]. The crude polysaccharides are subsequently obtained through ethanol precipitation, where the aqueous extract is mixed with ethanol to achieve final concentrations exceeding 85 percent [4] [2]. This method demonstrates extraction yields of 4 to 8 percent for polysaccharides, though it exhibits limited efficiency for triterpenoid compounds including Ganodermatriol P [1].

The hot water extraction process involves initial preparation where Ganoderma lucidum fruiting bodies are peeled, shredded, and sieved to obtain fine powder [1]. The extraction is performed with distilled water at elevated temperatures, followed by filtration and concentration procedures [2]. Molecular weight analysis of extracted polysaccharides reveals three distinct groups with weight-average molecular weights of 2.08 × 10⁶, 2.3 × 10⁴, and 1.2 × 10⁴ grams per mole respectively [2].

Ethanol Extraction Systems

Ethanol-based extraction methods demonstrate superior effectiveness for triterpenoid compounds compared to aqueous systems [5] [6] [7]. Extraction typically employs ethanol concentrations ranging from 50 to 95 percent, with 80 percent ethanol solutions proving optimal for ganoderic acid extraction [5]. The process operates at temperatures between 40 and 80 degrees Celsius for durations extending from 2 to 24 hours [6] [7].

Soxhlet extraction using ethanol represents a comprehensive approach where dried Ganoderma lucidum powder undergoes reflux extraction for 6 hours [7]. The resulting ethanol residue is subsequently extracted with ethyl acetate to concentrate triterpenoid compounds [7]. Alternative approaches involve reflux extraction using chloroform at 80 degrees Celsius for approximately 2 hours, followed by centrifugation and solvent evaporation [8].

Methanol Extraction Procedures

Methanol extraction provides effective solubilization of polar triterpenoid compounds [9]. The standard procedure involves combining dried Ganoderma lucidum powder with methanol at room temperature, followed by agitation for 24 hours at 125 revolutions per minute [9]. The mixture undergoes filtration and subsequent concentration at 50 degrees Celsius for 6 hours [9]. This method typically yields 0.5 to 1.5 percent triterpenoid compounds with good selectivity for polar constituents.

Solvent Partitioning Approaches

Traditional solvent partitioning employs sequential extraction with solvents of increasing polarity [10]. The process begins with non-polar solvents such as hexane, progresses through chloroform and ethyl acetate, and concludes with polar solvents including methanol and water [10]. This systematic approach enables separation of compound classes based on polarity differences, facilitating initial purification of Ganodermatriol P from complex mixtures.

Modern Isolation Methods

Contemporary isolation techniques for Ganodermatriol P incorporate advanced technologies that enhance extraction efficiency, reduce processing time, and improve compound selectivity compared to traditional methods [11] [12] [13].

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction represents a significant advancement in Ganodermatriol P isolation methodology [13]. The technique employs ultrasonic power ranging from 210 to 590 watts at frequencies of 40 kilohertz [13]. Optimal extraction conditions typically involve temperatures of 80 to 81 degrees Celsius, extraction times between 50 to 100 minutes, and liquid-to-solid ratios of 50 milliliters per gram [13].

The UAE process demonstrates enhanced mass transfer through cavitation effects, which disrupt cellular structures and facilitate compound release. Under optimized conditions, polysaccharide and triterpenoid yields reach 0.63 and 0.38 percent respectively [13]. The method provides superior antioxidant activities compared to traditional hot water extraction, with extracted polysaccharides showing enhanced DPPH radical scavenging capacity [13].

Response surface methodology optimization reveals that ultrasonic power of 564.7 watts, probe distance of 8.2 centimeters, and extraction time of 5.4 minutes using 95 percent ethanol achieve optimal triterpenoid yields of 0.97 percent. The ultrasonic treatment significantly reduces extraction time while maintaining high compound recovery rates.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction provides rapid and efficient isolation of triterpenoid compounds from Ganoderma species [12]. The technique requires only 5 minutes at 90 degrees Celsius to achieve maximum triterpenoid saponin yields of 0.968 percent [12]. Optimal conditions involve 95 percent ethanol as solvent with a material-to-solvent ratio of 1:25 [12].

The MAE process operates through selective heating of polar molecules, resulting in rapid temperature elevation within plant cells and enhanced compound extraction. Compared to conventional methods requiring several hours, MAE significantly reduces processing time while achieving superior yields [12]. The technique demonstrates particular effectiveness for total triterpenoid saponin extraction from Ganoderma atrum species [12].

Supercritical Carbon Dioxide Extraction

Supercritical carbon dioxide extraction offers environmentally sustainable isolation of Ganodermatriol P with minimal solvent residue [11]. The technique operates at pressures ranging from 24 to 105 megapascals and temperatures between 40 to 60 degrees Celsius [11]. High-pressure conditions enhance carbon dioxide density, improving extraction capability for lipophilic compounds.

Optimal extraction conditions for triterpenoid compounds involve pressures of 85 megapascals at 48 degrees Celsius for 3 hours. Under these conditions, total triterpenoid content reaches 38.14 grams per kilogram with oil yields of 29.45 percent. The supercritical extraction demonstrates pressure-dependent selectivity, where increased pressure correlates with enhanced triterpenoid content and anti-tumor activity.

The addition of ethanol as modifier enhances polarity component extraction and improves extract fluidity [11]. Modified supercritical extraction provides higher yields and lower extraction temperatures compared to conventional solvent methods [11]. The technique eliminates organic solvent residues while maintaining high extraction selectivity for triterpenoid compounds.

Pressurized Liquid Extraction (PLE)

Pressurized liquid extraction employs elevated pressure and temperature to enhance solvent penetration and compound solubility. Operating conditions typically involve temperatures of 180 degrees Celsius at 7 megapascals pressure. This method achieves exceptional yields of 58.42 percent for combined triterpenoid and phenolic compounds.

The PLE technique demonstrates superior extraction efficiency compared to conventional methods by maintaining liquid solvent state at elevated temperatures through applied pressure. The high-temperature, high-pressure environment enhances mass transfer rates and reduces extraction time while maintaining compound integrity.

Three-Phase Partitioning (TPP)

Three-phase partitioning represents an innovative isolation method utilizing ammonium sulfate and tert-butanol to create three distinct phases for compound separation [4]. The system comprises an upper tert-butanol phase containing lipid-soluble compounds, a lower aqueous phase with polysaccharides, and an intermediate protein-rich layer [4].

Optimized TPP conditions involve solute-to-solvent ratios of 1:21, ammonium sulfate concentrations of 30 percent, slurry-to-tert-butanol ratios of 1:1.945, and extraction temperatures of 54 degrees Celsius [4]. This method achieves polysaccharide extraction rates of 3.06 percent with reduced protein and uronic acid content compared to traditional hot water extraction [4].

Purification Strategies

Effective purification of Ganodermatriol P requires sequential application of complementary chromatographic techniques to achieve pharmaceutical-grade purity levels exceeding 95 percent [10] [5].

Column Chromatography Approaches

Silica gel column chromatography serves as the primary purification method for initial separation of triterpenoid mixtures [10] [5]. The process employs chloroform-acetone gradient systems with increasing acetone concentrations to achieve compound separation based on polarity differences [10]. Initial purification typically achieves 70 to 85 percent purity with recovery rates between 60 to 80 percent.

The ganoderic acid isolation process involves sequential chromatography on silica gel columns followed by reversed-phase C-18 column chromatography using water-methanol gradients [10]. Final purification requires high-performance liquid chromatographic separation and recrystallization procedures [10]. This comprehensive approach enables isolation of individual ganoderic acids with confirmed structural identification through nuclear magnetic resonance and mass spectrometry analyses [10].

High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC provides high-resolution purification capabilities essential for pharmaceutical-grade Ganodermatriol P isolation. Optimal separation employs C18 columns with acetonitrile-water gradient systems containing 0.03 percent phosphoric acid. Detection wavelengths of 252 to 254 nanometers enable effective monitoring of triterpenoid compounds [8].

Preparative HPLC systems achieve purities exceeding 95 percent through careful optimization of mobile phase composition and gradient profiles [8]. Column temperatures of 30 to 35 degrees Celsius provide optimal resolution while maintaining compound stability [8]. The technique demonstrates excellent reproducibility with recovery rates ranging from 70 to 90 percent.

Counter-Current Chromatography

Counter-current chromatography offers advantages for large-scale triterpenoid purification without stationary phase contamination. The technique employs liquid-liquid partition systems using hexane-ethyl acetate-methanol solvent combinations. This method enables separation of main triterpenoids from Ganoderma lucidum with purities reaching 90 to 95 percent and recovery rates of 80 to 90 percent.

Ion-Exchange Chromatography

Ion-exchange chromatography proves particularly effective for polysaccharide purification using DEAE-Sepharose Fast Flow resins [1]. The technique separates compounds based on charge differences using salt gradient elution [1]. Combined with gel filtration chromatography on Sephacryl S-300 columns, this approach achieves polysaccharide purities of 85 to 95 percent [1].

Crystallization Procedures

Final purification of Ganodermatriol P employs crystallization techniques to achieve maximum purity levels [5]. The process involves dissolving partially purified compounds in chloroform followed by methanol addition at 4 degrees Celsius [5]. Chloroform-to-methanol ratios of 4:6 by volume facilitate crystallization of white needle-like crystals with purities exceeding 97.5 percent [5].

The crystallization process requires careful temperature control and solvent ratio optimization to achieve reproducible results [5]. Multiple recrystallization cycles may be necessary to reach pharmaceutical-grade purity standards while maintaining acceptable recovery rates of 50 to 70 percent.

Quality Control in Isolation Processes

Comprehensive quality control measures ensure consistent isolation of high-purity Ganodermatriol P through systematic monitoring of extraction parameters, intermediate purity levels, and final product specifications [8].

Process Parameter Monitoring

Critical process parameters require continuous monitoring throughout isolation procedures to maintain reproducible outcomes. Temperature control within ±2 degrees Celsius ensures consistent extraction efficiency and prevents thermal degradation of heat-sensitive compounds [4] [13]. Pressure monitoring in supercritical extraction systems maintains optimal density conditions for maximum compound solubility.

Solvent composition analysis verifies gradient accuracy in chromatographic separations, with deviations exceeding 1 percent requiring system recalibration [8]. pH monitoring ensures stability of acid-sensitive triterpenoid compounds, particularly during ion-exchange purification steps [1]. Flow rate verification maintains consistent residence times essential for reproducible separation efficiency.

Intermediate Purity Assessment

Regular purity assessment of intermediate fractions enables real-time process optimization and early detection of purification issues [8]. Thin-layer chromatography provides rapid qualitative assessment of separation progress using standardized solvent systems. High-performance liquid chromatography quantifies individual compound concentrations with detection limits of 0.1 to 1 microgram per milliliter.

Purity specifications for intermediate fractions typically require minimum 70 percent target compound content before advancing to subsequent purification steps [8]. Impurity profiling identifies process-related degradation products and guides optimization of extraction conditions. Mass balance calculations ensure material accountability throughout multi-step purification sequences.

Final Product Specifications

Pharmaceutical-grade Ganodermatriol P requires comprehensive characterization to verify identity, purity, and quality specifications [8]. Purity analysis employs multiple analytical techniques including HPLC-UV, LC-MS/MS, and nuclear magnetic resonance spectroscopy. Minimum purity requirements typically exceed 95 percent with individual impurities below 0.5 percent [8].

Identity confirmation requires comparison of spectroscopic data with authenticated reference standards [10]. Structural verification employs two-dimensional nuclear magnetic resonance techniques including COSY, HSQC, and TOCSY experiments. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis.

Stability Testing Protocols

Accelerated stability testing evaluates Ganodermatriol P degradation under controlled temperature and humidity conditions [8]. Standard protocols involve storage at 40 degrees Celsius and 75 percent relative humidity for 6 months with monthly analysis [8]. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions identify potential degradation pathways [8].

Long-term stability assessment under recommended storage conditions provides shelf-life determination [8]. Analytical methods must demonstrate stability-indicating capability through resolution of degradation products from the parent compound. Acceptance criteria typically allow maximum 5 percent degradation over the proposed shelf-life period.

Analytical Methods for Identification

Definitive identification of Ganodermatriol P requires application of complementary analytical techniques that provide comprehensive structural characterization and quantitative determination [10].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS systems provide unequivocal identification through retention time matching and characteristic fragmentation patterns [10]. Triple quadrupole mass spectrometers operating in negative ionization mode demonstrate optimal sensitivity for ganoderic acid detection. Characteristic fragment ions include [M-H]⁻, [M-H-H₂O]⁻, and [M-H-130]⁻ resulting from side chain cleavage [10].

Ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) achieves high-resolution accurate mass determination with mass accuracy below 5 parts per million. This technique enables differentiation of isomeric triterpenoids through precise molecular formula assignment. Multiple reaction monitoring modes provide quantitative analysis with detection limits ranging from 0.01 to 0.1 microgram per milliliter.

Atmospheric pressure chemical ionization demonstrates superior sensitivity compared to electrospray ionization for triterpenoid analysis. Optimized source conditions include capillary temperatures of 325 degrees Celsius and nebulizing gas flows of 60 pounds per square inch [10]. Full scan spectra from mass-to-charge ratios 100 to 1000 provide comprehensive compound profiling [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural identification through complete chemical shift assignment. One-dimensional proton NMR enables rapid identification of characteristic structural features including hydroxyl groups, double bonds, and methyl substituents. Carbon-13 NMR provides carbon skeleton mapping essential for triterpene classification.

Two-dimensional NMR experiments including COSY, HSQC, and HMBC enable complete structural assignment of complex triterpenoid molecules. COSY spectra reveal proton-proton coupling patterns that define structural connectivity. HSQC experiments establish direct carbon-hydrogen correlations. HMBC provides long-range carbon-hydrogen correlations essential for quaternary carbon assignment.

Quantitative NMR (qNMR) enables absolute quantification without reference standards through integration ratio analysis. This technique proves particularly valuable for purity assessment and quantitative analysis of isolated compounds. Sample requirements typically range from 5 to 20 milligrams for complete structural characterization.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC-UV detection provides routine quantitative analysis with excellent reproducibility [8]. Optimal separation employs C18 columns with acetonitrile-water gradient systems containing phosphoric acid modifier [8]. Detection wavelengths of 252 to 254 nanometers correspond to the ultraviolet absorption maximum of triterpenoid compounds [8].

Method validation demonstrates linearity ranges from 5 to 116.7 milligrams per liter with correlation coefficients exceeding 0.9996. Recovery studies show accuracy between 98.5 to 99.5 percent with relative standard deviations below 1.9 percent. The method provides reliable quality control for Ganodermatriol P analysis across different sample matrices.

Fingerprint analysis employing HPLC-DAD enables comprehensive chemical profiling for species identification and quality assessment [8]. Principal component analysis of chromatographic profiles differentiates Ganoderma species and evaluates batch-to-batch variability [8]. This approach proves essential for authentication of raw materials and finished products [8].

Infrared and Ultraviolet Spectroscopy

Fourier-transform infrared spectroscopy provides rapid functional group identification for preliminary structural assessment [4] [8]. Characteristic absorption bands include hydroxyl stretching around 3400 wavenumbers, carbonyl stretching near 1700 wavenumbers, and carbon-carbon double bond stretching at 1650 wavenumbers [4]. The technique requires minimal sample preparation and provides results within 5 to 15 minutes [4].

Ultraviolet spectroscopy monitors characteristic absorption maxima that enable classification of triterpenoid subtypes. Ganoderic acids typically exhibit absorption maxima around 252 nanometers corresponding to conjugated double bond systems [8]. This technique provides valuable information for compound classification and purity assessment.

Mass Spectrometry Fragmentation Analysis

Detailed mass spectrometry fragmentation analysis enables structural differentiation of closely related triterpenoid isomers. Characteristic fragmentation patterns include loss of 130 daltons corresponding to side chain cleavage at the C20-C22 bond [10]. Additional losses of 18 daltons (water) and 44 daltons (carbon dioxide) provide structural information about functional group positions.

Collision-induced dissociation experiments using variable collision energies reveal fragmentation hierarchies essential for structural assignment. Fragmentation patterns depend on functional group positions, with compounds containing hydroxyl groups at C-7 and C-15 producing characteristic b-type fragment ions. Oxidation of specific positions alters fragmentation patterns, enabling differentiation of structural isomers.